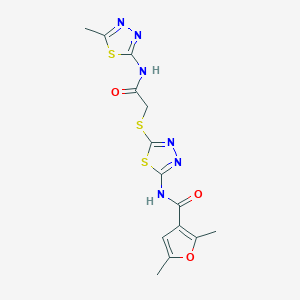

N-(4-ethylbenzyl)-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

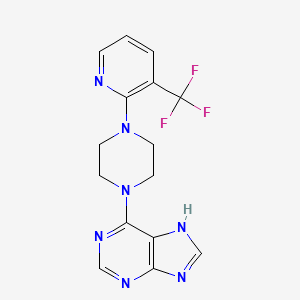

The compound "N-(4-ethylbenzyl)-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)acetamide" is a derivative of 1,3,4-oxadiazole, a class of compounds known for their biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers discuss similar compounds with 1,3,4-oxadiazole moieties and various substitutions that have been synthesized and evaluated for their biological activities, such as antibacterial and anticancer properties .

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives typically involves multiple steps, starting from basic building blocks like benzenesulfonyl chloride or benzoic acid, which are then transformed through reactions such as amidification or thiolation to yield intermediate compounds. These intermediates are further reacted with various substituted 2-bromoacetamides or amines to produce the final N-substituted acetamide derivatives . The synthesis process often employs polar aprotic solvents and weak bases or reagents like sodium hydride (NaH) to drive the reactions to completion.

Molecular Structure Analysis

The molecular structures of the synthesized 1,3,4-oxadiazole derivatives are confirmed using spectroscopic techniques such as 1H-NMR, IR, mass spectrometry, and sometimes 13C-NMR . These techniques provide detailed information about the chemical environment of the atoms within the molecule, the functional groups present, and the molecular weight, which are crucial for verifying the successful synthesis of the desired compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,4-oxadiazole derivatives are characterized by their specificity and the formation of heterocyclic structures. The reactions are carefully designed to introduce the desired substituents at specific positions on the oxadiazole ring, which can significantly influence the biological activity of the final compounds. The reactivity of these compounds can be further modified by the nature of the substituents, which can range from aryl to alkyl groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the oxadiazole ring and the overall molecular structure. These properties are important for determining the suitability of these compounds for biological applications. The antimicrobial and hemolytic activities of these compounds are tested against various microbial species, and their cytotoxicity is evaluated using different cell lines to assess their potential as therapeutic agents .

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Research into pyrazole-acetamide derivatives, such as N‑(2‑aminophenyl)‑2‑(5‑methyl‑1H‑pyrazol‑3‑yl) acetamide, has led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes have been studied for their structure and antioxidant activity, demonstrating significant in vitro antioxidant potential through various assays. This suggests potential applications in developing antioxidant compounds or materials (Chkirate et al., 2019).

Fluorescent Probes for Mercury Ion

Another research avenue involves β-lactam carbenes reacting with 2-pyridyl isonitriles to produce compounds with applications as fluorescent probes for mercury ions. These probes have demonstrated efficiency in both acetonitrile and buffered aqueous solutions, indicating their potential in environmental monitoring and heavy metal detection (Shao et al., 2011).

Synthesis of Heterocycles with Anti-inflammatory and Analgesic Activities

The synthesis of 5-aryl-1,3,4-oxadiazolyl-2-acetic acids through a simplified process has been explored for producing heteroaryl acetic acids. These compounds often exhibit anti-inflammatory and analgesic properties, and the method provides a streamlined approach to developing new beta-lactam antibiotics and other bioactive molecules with potential therapeutic applications (Janda, 2001).

Anticancer and Kinase Inhibitory Activities

Research into thiazolyl N-benzyl-substituted acetamide derivatives has identified compounds with potent Src kinase inhibitory and anticancer activities. This line of investigation offers pathways to developing new therapeutic agents targeting specific cancer types or pathways involved in cancer progression (Fallah-Tafti et al., 2011).

Antimicrobial Activities

Studies on N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus have shown significant antibacterial potentials. This research highlights the possibility of using such compounds in developing new antimicrobial agents to combat resistant bacterial strains (Iqbal et al., 2017).

properties

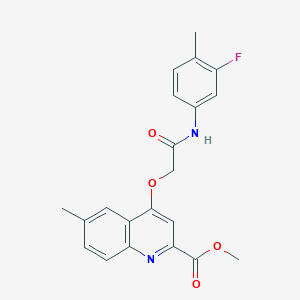

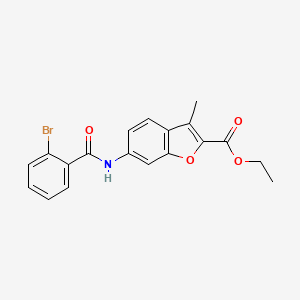

IUPAC Name |

methyl 4-[2-(3-fluoro-4-methylanilino)-2-oxoethoxy]-6-methylquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O4/c1-12-4-7-17-15(8-12)19(10-18(24-17)21(26)27-3)28-11-20(25)23-14-6-5-13(2)16(22)9-14/h4-10H,11H2,1-3H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQMRDYIMRYYNCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=C(C=C3)C)F)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}-6-methylquinoline-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Bromothiophen-2-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2541285.png)

![2-[(Oxolan-2-yl)methoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2541287.png)

![1-Morpholino-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2541289.png)

![1-[3-(2,3-Dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-propylindol-3-yl)sulfanylethanone](/img/structure/B2541291.png)

![(E)-(2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-ylidene)hydrazine](/img/structure/B2541292.png)

![5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[(2-methoxyphenyl)methyl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2541296.png)

![1-{[2-(4-Bromophenoxy)-1,3-thiazol-5-yl]methyl}-4-phenylpiperazine](/img/structure/B2541298.png)

![2-cyano-N'-{(1E)-1-[7-(diethylamino)-2-oxo-2H-chromen-3-yl]ethylidene}acetohydrazide](/img/structure/B2541299.png)